5-Bromo-4-fluoro-2-methylaniline

Descripción

The exact mass of the compound 5-Bromo-4-fluoro-2-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-4-fluoro-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-fluoro-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

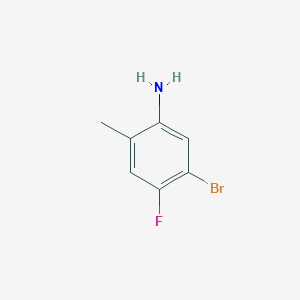

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-4-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCLVDGUXUSPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382293 | |

| Record name | 5-Bromo-4-fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627871-16-3 | |

| Record name | 5-Bromo-4-fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-fluoro-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 5-Bromo-4-fluoro-2-methylaniline: A Trifunctional Building Block for Advanced Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-4-fluoro-2-methylaniline (CAS No. 627871-16-3), a critical chemical intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its core properties, versatile reactivity, and pivotal role in synthesizing targeted therapeutics, grounded in field-proven insights and authoritative references.

Core Concepts: The Strategic Value of a Polysubstituted Aniline

5-Bromo-4-fluoro-2-methylaniline is a polysubstituted aromatic amine derived from a toluidine (methylaniline) backbone.[1] Its significance in modern organic synthesis and medicinal chemistry stems not from a single feature, but from the strategic interplay of its three distinct functional handles: an amine, a bromine atom, and a fluorine atom. This trifunctional nature allows for orthogonal chemical modifications, making it an exceptionally versatile scaffold for constructing complex molecular architectures.[2][3]

The true expertise in utilizing this molecule lies in understanding how to selectively address each reactive site. The nucleophilic amine group, the bromine atom ripe for metal-catalyzed cross-coupling, and the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr) create a powerful toolkit for combinatorial chemistry and lead optimization campaigns.[2][4]

Caption: Trifunctional reactivity of 5-Bromo-4-fluoro-2-methylaniline.

Physicochemical Properties & Specifications

Sourcing high-purity starting materials is a non-negotiable prerequisite for reproducible and scalable synthesis. The quality of 5-Bromo-4-fluoro-2-methylaniline directly impacts reaction efficiency, yield, and the impurity profile of subsequent products. Below is a summary of its key properties and typical specifications.

| Property | Value | Reference(s) |

| CAS Number | 627871-16-3 | [1][5] |

| Molecular Formula | C₇H₇BrFN | [1][6] |

| Molecular Weight | 204.04 g/mol | [1][6] |

| Appearance | Pale purple or dark brown solid/powder | [1][4] |

| Melting Point | 86 - 90 °C | [1][7] |

| Purity | ≥97-99% (typical) | [4][6][7] |

| Synonyms | 2-Amino-4-bromo-5-fluorotoluene, 5-Bromo-4-fluoro-o-toluidine | [1][5] |

| SMILES | Cc1cc(F)c(Br)cc1N | [6][7] |

| InChI Key | DNCLVDGUXUSPTL-UHFFFAOYSA-N | [6][7] |

Spectroscopic Profile (¹H and ¹³C NMR)

While a publicly available, citable spectrum for this specific compound is not readily found, its ¹H NMR and ¹³C NMR spectra can be reliably predicted based on its structure and established chemical shift principles.

-

¹H NMR: The spectrum is expected to show a singlet for the methyl (CH₃) protons around 2.0-2.2 ppm. The two aromatic protons will appear as doublets, influenced by coupling to the fluorine atom (H-F coupling). The proton at C6 will likely be a doublet around 6.8-7.0 ppm, and the proton at C3 will be a doublet at a slightly higher field, around 6.5-6.7 ppm. The amine (NH₂) protons will present as a broad singlet, typically between 3.5-4.5 ppm, whose position can vary with concentration and solvent.

-

¹³C NMR: The spectrum will display seven distinct carbon signals. The methyl carbon will be upfield (around 15-20 ppm). The six aromatic carbons will appear in the 110-150 ppm range. The carbons bonded to fluorine and bromine will show characteristic splitting patterns (C-F coupling) and shifts due to halogen electronegativity. The carbon attached to the amine group (C2) will be significantly downfield.

Synthesis and Chemical Reactivity

Proposed Synthesis Route

A logical and industrially viable approach to synthesizing 5-Bromo-4-fluoro-2-methylaniline involves the regioselective bromination of 4-fluoro-2-methylaniline. The directing effects of the substituents on the aromatic ring are paramount to understanding the outcome. The amino (-NH₂) group is a powerful ortho-, para-director, as is the methyl (-CH₃) group, though to a lesser extent. The fluorine (-F) atom is also an ortho-, para-director but is deactivating.

The positions ortho to the strongly activating amino group are C1 and C3. The position para is C5. Since C1 and C3 are sterically hindered or already substituted, the most electronically activated and accessible position for electrophilic aromatic substitution is C5. Therefore, bromination using a mild electrophilic bromine source like N-Bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) is expected to yield the desired product with high selectivity.[8]

Caption: Proposed workflow for the synthesis of the title compound.

Application in Drug Discovery: A Gateway to SIRT6 Activators

A prominent and high-impact application of 5-Bromo-4-fluoro-2-methylaniline is its use as a key starting material in the synthesis of the MDL compound series, such as MDL-800 .[1][2] These molecules are potent and selective allosteric activators of Sirtuin 6 (SIRT6).[2]

The Significance of SIRT6 in Oncology

SIRT6 is an NAD⁺-dependent lysine deacetylase that plays a crucial role in genomic stability, DNA repair, and metabolic homeostasis. Its role in cancer is complex and context-dependent, acting as both a tumor suppressor in some cancers (like hepatocellular carcinoma) and a tumor promoter in others. This duality makes the development of precise SIRT6 modulators, both activators and inhibitors, a frontier in targeted cancer therapy. Small molecule activators like MDL-800, derived from 5-Bromo-4-fluoro-2-methylaniline, are invaluable research tools and potential therapeutic agents for cancers where SIRT6 activity is suppressed.[2]

Field-Proven Experimental Protocol: Synthesis of a Key MDL-800 Intermediate

The following protocol details the first step in the synthesis of MDL-800, demonstrating the reactivity of the amine group on 5-Bromo-4-fluoro-2-methylaniline. This self-validating system is adapted from peer-reviewed literature and showcases a standard, robust sulfonylation reaction.[2]

Reaction: N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl chloride formation

Objective: To react the primary amine of 5-Bromo-4-fluoro-2-methylaniline with a sulfonyl chloride to form a key sulfonamide intermediate.

Materials:

-

5-Bromo-4-fluoro-2-methylaniline (1.0 eq)

-

Methyl 2-(chlorosulfonyl)-5-nitrobenzoate (1.2 eq)

-

Pyridine (Anhydrous, as solvent)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

-

Vessel Preparation: Ensure a round-bottom flask is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reaction.

-

Reagent Addition: To the flask, add 5-Bromo-4-fluoro-2-methylaniline (1.0 eq) and dissolve it in anhydrous pyridine.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. Maintaining this temperature is critical to control the exothermicity of the reaction and minimize side products.

-

Sulfonyl Chloride Addition: Slowly add methyl 2-(chlorosulfonyl)-5-nitrobenzoate (1.2 eq) to the cooled solution. The slow addition prevents a rapid temperature increase.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Upon completion, the reaction is typically quenched by the slow addition of water or acidic solution (e.g., 2 N HCl) at 0 °C to neutralize the pyridine and precipitate the product.

-

Extraction: The aqueous mixture is extracted with an organic solvent like ethyl acetate. The organic layers are combined.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel to yield the pure sulfonamide product.

Safety and Handling

As with any halogenated aromatic compound, proper safety protocols must be strictly followed. 5-Bromo-4-fluoro-2-methylaniline is a combustible solid and presents several health hazards.

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

Handling & Storage:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile). Use a dust mask or conduct manipulations in a fume hood to avoid inhalation.[7]

-

Handling: Avoid creating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents.

References

-

5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech.[Link]

-

5-Bromo-4-fluoro-2-methylaniline (97%). Amerigo Scientific.[Link]

-

Shang, J.-L., et al. (2021). MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer. Acta Pharmacologica Sinica, 42, 120–131. [Link]

-

Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. LookChem.[Link]

-

5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates. LookChem.[Link]

-

New Journal of Chemistry Supporting Information. Royal Society of Chemistry.[Link]

-

5-Bromo-4-fluoro-2-methylaniline (97%). Amerigo Scientific.[Link]

-

Tasselli, S., et al. (2021). The Two-Faced Role of SIRT6 in Cancer. Cancers, 13(6), 1156. [Link]

-

MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice. Hindawi.[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

- 6. 1216913-11-9|2-Bromo-4-fluoro-N-methylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 7. 127408-03-1|4-Bromo-3-fluoro-2-methylaniline|BLD Pharm [bldpharm.com]

- 8. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-fluoro-2-methylaniline

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the physicochemical properties of 5-Bromo-4-fluoro-2-methylaniline (CAS No. 627871-16-3), a key building block in modern medicinal chemistry. By delving into the causality behind its characteristics and the experimental methodologies used for their determination, this document serves as a vital resource for professionals engaged in pharmaceutical research and development.

Introduction

5-Bromo-4-fluoro-2-methylaniline is a trifunctional aniline derivative whose value in organic synthesis and drug discovery is rapidly growing.[1] Its unique substitution pattern—featuring a bromine atom, a fluorine atom, an amino group, and a methyl group on a benzene ring—provides multiple reaction sites for constructing complex molecular architectures.[2][3] This versatility makes it an indispensable intermediate in the synthesis of novel therapeutic agents, most notably as a precursor for Active Pharmaceutical Ingredients (APIs) targeting sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor.[2][3] Understanding its core physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and predicting its behavior in biological systems.

Core Physicochemical Properties

The functional groups of 5-Bromo-4-fluoro-2-methylaniline dictate its chemical behavior and physical state. A summary of its key properties is presented below, followed by a detailed exploration of each.

| Property | Value | Source |

| CAS Number | 627871-16-3 | [4] |

| Molecular Formula | C₇H₇BrFN | [3] |

| Molecular Weight | 204.04 g/mol | [3] |

| Appearance | Pale purple to solid powder | [3] |

| Melting Point | 86-90 °C | [3][4] |

| Boiling Point | 266.3°C at 760 mmHg (Predicted) | [4] |

| Purity | ≥97-98% | [3] |

| SMILES | Cc1cc(F)c(Br)cc1N | [4] |

| InChI Key | DNCLVDGUXUSPTL-UHFFFAOYSA-N | [4] |

Melting Point: A Gateway to Purity and Stability

The melting point of a solid is a critical indicator of its purity. For 5-Bromo-4-fluoro-2-methylaniline, the literature value is consistently reported in the range of 86-90 °C .[3][4] A sharp melting range within these temperatures is indicative of a high-purity sample. Impurities typically depress and broaden the melting range, a phenomenon known as freezing-point depression.

Experimental Protocol: Capillary Melting Point Determination

This standard method offers a simple yet reliable way to determine the melting point, providing immediate insight into sample purity.

Methodology Rationale: The choice of the capillary method is based on its requirement for a minimal sample, high reproducibility, and the ability to observe the melting process directly.

Step-by-Step Protocol:

-

Sample Preparation: A small, dry sample of 5-Bromo-4-fluoro-2-methylaniline is finely powdered.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped into the powder, loading it to a height of 2-3 mm.

-

Instrument Setup: The loaded capillary is placed in a calibrated melting point apparatus.

-

Heating: The temperature is increased rapidly to about 15-20 °C below the expected melting point (86 °C) and then slowed to a rate of 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The sample is observed for the initial appearance of liquid (onset of melting) and the complete liquefaction of the solid (completion of melting). This range is recorded.

Self-Validation: The protocol's integrity is maintained by calibrating the apparatus with certified standards (e.g., benzophenone, caffeine) of known melting points bracketing the expected range of the analyte.

Caption: Workflow for Melting Point Determination.

Spectroscopic Profile: Unveiling the Molecular Structure

Spectroscopic techniques provide the definitive structural confirmation of 5-Bromo-4-fluoro-2-methylaniline. While a full experimental spectrum from a peer-reviewed source is not publicly available, typical chemical shifts and absorbances can be predicted based on its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl (CH₃) protons, a broad singlet for the amine (NH₂) protons, and distinct aromatic protons whose splitting patterns are influenced by the fluorine and bromine substituents.

-

¹³C NMR: Signals would confirm the seven distinct carbon environments, with the carbon attached to fluorine showing a characteristic large coupling constant (J C-F).

-

-

Infrared (IR) Spectroscopy: Key absorbances would be expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and methyl group, and C-Br and C-F stretches in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

Methodology Rationale: ¹H NMR is the most common and informative technique for confirming the structure of organic molecules in solution. Deuterated chloroform (CDCl₃) is a standard solvent as it is chemically inert and has a single, easily identifiable solvent peak.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-4-fluoro-2-methylaniline in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Shimming: The instrument performs an automated shimming process to optimize the homogeneity of the magnetic field.

-

Acquisition: A standard proton experiment is run, typically involving a 90° pulse and an acquisition time of 2-4 seconds.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum.

Self-Validation: A small amount of a reference standard, such as tetramethylsilane (TMS), is often included to set the 0 ppm chemical shift reference point, ensuring the accuracy of the reported shifts.

Reactivity and Application in Drug Development

The physicochemical properties of 5-Bromo-4-fluoro-2-methylaniline directly influence its utility as a versatile building block in medicinal chemistry.[1] Its trifunctional nature allows for a range of synthetic transformations.[2][3]

-

Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[3]

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing fluorine atom can be displaced by strong nucleophiles, providing a route to further functionalization.[3]

-

Amine Group Chemistry: The primary amine can undergo a wide variety of reactions, including acylation, alkylation, and diazotization, to build more complex molecular scaffolds.[3]

This multi-faceted reactivity is precisely why it is a key intermediate for synthesizing SIRT6 activators like the MDL series of compounds (MDL-800, MDL-801), which have shown potential in cancer therapy.[3] The presence of the halogen atoms can also modulate the pharmacokinetic properties (ADME) of the final drug molecule.

Caption: Key Reaction Sites and Synthetic Applications.

Conclusion

5-Bromo-4-fluoro-2-methylaniline is more than a simple chemical intermediate; it is a strategically designed building block that offers chemists multiple avenues for molecular elaboration. Its well-defined physicochemical properties, particularly its melting point and reactivity profile, provide the foundation for its reliable use in the synthesis of high-value pharmaceutical compounds. The protocols and data presented in this guide underscore the importance of rigorous characterization in modern drug discovery and development.

References

-

Mol-Instincts. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methylaniline: A Key Building Block in Contemporary Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of halogens can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Among the vast arsenal of halogenated building blocks, 5-Bromo-4-fluoro-2-methylaniline has emerged as a particularly valuable intermediate. Its trifunctional nature, possessing amine, bromo, and fluoro moieties on a toluene backbone, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of 5-Bromo-4-fluoro-2-methylaniline, encompassing its chemical identity, synthesis, and its pivotal role in the development of novel therapeutics, with a particular focus on the allosteric activation of Sirtuin 6 (SIRT6).

Chemical Identity and Physicochemical Properties

5-Bromo-4-fluoro-2-methylaniline is a dihalogenated aniline derivative. The strategic placement of the bromine and fluorine atoms, in conjunction with the methyl and amino groups, imparts a unique reactivity profile to the molecule.

IUPAC Name: 5-bromo-4-fluoro-2-methylaniline[1]

Synonyms: 2-Amino-4-bromo-5-fluorotoluene, 5-Bromo-4-fluoro-o-toluidine, 5-Bromo-4-fluoro-2-methylbenzenamine[1]

Structural Formula

The structural formula of 5-Bromo-4-fluoro-2-methylaniline is presented below. The numbering of the benzene ring follows standard IUPAC nomenclature, with the amino group defining the first position.

Caption: Structural formula of 5-Bromo-4-fluoro-2-methylaniline.

Physicochemical Data

A summary of the key physicochemical properties of 5-Bromo-4-fluoro-2-methylaniline is provided in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 627871-16-3 | [1][2][3] |

| Molecular Formula | C₇H₇BrFN | [1][2] |

| Molecular Weight | 204.04 g/mol | [1][2] |

| Appearance | Pale purple powder | |

| Melting Point | 86-90 °C | [1] |

| Purity | >97% | [2] |

Synthesis of 5-Bromo-4-fluoro-2-methylaniline

The synthesis of 5-Bromo-4-fluoro-2-methylaniline is typically achieved through the electrophilic bromination of 4-fluoro-2-methylaniline. The directing effects of the activating amino and methyl groups, and the deactivating but ortho-, para-directing fluoro group, are key considerations in achieving the desired regioselectivity.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 5-Bromo-4-fluoro-2-methylaniline is illustrated below. The key transformation is the regioselective bromination of the commercially available 4-fluoro-2-methylaniline.

Caption: Retrosynthetic analysis of 5-Bromo-4-fluoro-2-methylaniline.

Experimental Protocol: Bromination of 4-fluoro-2-methylaniline

This protocol describes a representative procedure for the synthesis of 5-Bromo-4-fluoro-2-methylaniline using N-bromosuccinimide (NBS) as the brominating agent. The choice of a non-polar solvent and controlled temperature is crucial for minimizing side reactions.

Materials:

-

4-fluoro-2-methylaniline

-

N-bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methylaniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: To the cooled and stirring solution, add N-bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The succinimide byproduct will precipitate as the reaction progresses.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, filter the reaction mixture to remove the succinimide. Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Bromo-4-fluoro-2-methylaniline as a solid.

Causality and Self-Validation: The use of NBS provides a mild and selective source of electrophilic bromine. The activating amino and methyl groups direct the bromination to the ortho and para positions. The fluorine at position 4 deactivates the ring but also directs ortho and para. The position ortho to the amino group and meta to the methyl and fluoro groups (position 5) is sterically accessible and electronically favored for bromination. The aqueous work-up is designed to remove any unreacted NBS, acidic byproducts, and water-soluble impurities. The final purification by column chromatography ensures the high purity required for subsequent applications in drug synthesis.[4]

Application in Drug Development: A Key Intermediate for SIRT6 Activators

5-Bromo-4-fluoro-2-methylaniline is a crucial building block in the synthesis of a class of potent and selective allosteric activators of Sirtuin 6 (SIRT6).[3] SIRT6 is an NAD⁺-dependent deacylase that plays a critical role in genome stability, DNA repair, and metabolism. Its dysregulation has been implicated in various diseases, including cancer and age-related disorders, making it an attractive therapeutic target.

Synthesis of MDL-800: A SIRT6 Activator

The following is a representative experimental protocol for the synthesis of MDL-800, a known SIRT6 activator, starting from 5-Bromo-4-fluoro-2-methylaniline. This multi-step synthesis highlights the utility of the title compound in constructing complex bioactive molecules.

Caption: Synthetic workflow for MDL-800 from 5-Bromo-4-fluoro-2-methylaniline.

Experimental Protocol:

-

Step 1: Sulfonylation: 5-Bromo-4-fluoro-2-methylaniline is reacted with a sulfonyl chloride derivative in the presence of a base to form the corresponding sulfonamide.

-

Step 2: Reduction: A nitro group on the newly introduced aromatic ring is reduced to an amine, typically using a reducing agent such as iron powder in acetic acid.

-

Step 3: Second Sulfonylation: The newly formed amino group is then reacted with a second, different sulfonyl chloride to complete the synthesis of the target MDL compound.

This synthetic route demonstrates how the amino group of 5-Bromo-4-fluoro-2-methylaniline serves as a nucleophilic handle for the initial sulfonylation reaction, setting the stage for the subsequent transformations.

Mechanism of SIRT6 Activation

The 5-bromo-4-fluoro-2-methylphenyl moiety of MDL compounds plays a critical role in their allosteric activation of SIRT6. Molecular dynamics simulations and biochemical analyses have revealed that this fragment binds to a specific allosteric pocket on the SIRT6 enzyme.[5]

The conformational rotation of the 2-methyl-4-fluoro-5-bromo substituent within this pocket leads to favorable hydrophobic interactions. The bromine atom, in particular, has been identified as an "allosteric driver," contributing significantly to the binding affinity and the resulting increase in the deacetylase activity of SIRT6. This allosteric modulation enhances the enzyme's catalytic efficiency without directly interacting with the active site, offering a sophisticated mechanism for therapeutic intervention.[6][7]

Characterization and Quality Control

The identity and purity of 5-Bromo-4-fluoro-2-methylaniline are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The coupling patterns of the aromatic protons will be influenced by the fluorine and bromine substituents.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and methyl carbons. The carbon signals will exhibit coupling with the fluorine atom (¹⁹F-¹³C coupling), which is a characteristic feature.[8][9][10][11][12]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and show the characteristic isotopic pattern of a bromine-containing molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, with typical purities for commercial-grade material exceeding 97%.[2]

Safety and Handling

5-Bromo-4-fluoro-2-methylaniline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-4-fluoro-2-methylaniline is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern allows for a range of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. Its pivotal role in the synthesis of allosteric activators of SIRT6 underscores its importance in the development of novel therapeutics for a range of diseases. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, offering a valuable resource for researchers and scientists in the field of drug discovery and development.

References

-

Lu, S., et al. (2021). Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators. Acta Pharmaceutica Sinica B, 11(5), 1355-1361. [Link]

-

Sharma, V., et al. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, Supporting Information. [Link]

-

ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]

-

Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%). [Link]

-

A reliable manufacturer and supplier. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. [Link]

-

A Comprehensive Study. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline. [Link]

- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

-

Yuan, H., et al. (2021). Deciphering the Allosteric Activation Mechanism of SIRT6 using Molecular Dynamics Simulations. International Journal of Molecular Sciences, 22(16), 8886. [Link]

-

Johnson, C. N. (2021). Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities. Journal of Medicinal Chemistry, 64(19), 14179-14205. [Link]

Sources

- 1. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

- 2. 5-Bromo-4-fluoro-2-methylaniline (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. ossila.com [ossila.com]

- 4. echemi.com [echemi.com]

- 5. Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deciphering the Allosteric Activation Mechanism of SIRT6 using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 5-Fluoro-2-methylaniline(367-29-3) 13C NMR [m.chemicalbook.com]

- 11. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 12. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-4-fluoro-2-methylaniline

Introduction: Understanding the Physicochemical Landscape of a Key Building Block

5-Bromo-4-fluoro-2-methylaniline is a trifunctional aniline derivative of significant interest in pharmaceutical and materials science research. Its utility as a key intermediate stems from the distinct reactivity of its amine, bromo, and fluoro moieties, which allows for diverse synthetic transformations. For researchers and drug development professionals, a comprehensive understanding of its solubility and stability is paramount for successful formulation, process development, and ensuring the quality of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of these critical parameters, offering both theoretical insights and practical, field-proven experimental protocols.

Part 1: Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of the physicochemical properties of 5-Bromo-4-fluoro-2-methylaniline is essential for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Chemical Formula | C₇H₇BrFN | |

| Molecular Weight | 204.04 g/mol | |

| Melting Point | 86-90 °C | |

| Appearance | Pale purple powder | |

| pKa (Predicted) | ~3-4 | General aniline derivatives |

The presence of both halogen substituents and a methyl group on the aniline ring influences its polarity and hydrogen bonding capacity. The amino group provides a site for protonation in acidic media, suggesting that the solubility of 5-Bromo-4-fluoro-2-methylaniline will be pH-dependent.

Predicted Solubility Behavior:

-

Aqueous Solubility: Due to its aromatic character and the presence of a bromine atom, the aqueous solubility of the free base is expected to be low. However, in acidic aqueous solutions (pH < pKa), the protonated amine will form a more soluble salt.

-

Organic Solvent Solubility: The compound is anticipated to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in polar protic solvents like methanol and ethanol. Its solubility in nonpolar solvents like hexane is likely to be limited.

Part 2: Experimental Determination of Solubility

A systematic approach to determining the equilibrium solubility is crucial for accurate formulation development. The "shake-flask" method is a widely accepted and reliable technique for this purpose.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and by using a validated analytical method for quantification.

-

Preparation of Solvent Systems: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate, and dichloromethane).

-

Sample Preparation: Add an excess amount of 5-Bromo-4-fluoro-2-methylaniline to a known volume of each solvent system in separate, sealed vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Data Analysis: Calculate the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Data Presentation: Expected Solubility Profile

The following table illustrates how the experimentally determined solubility data for 5-Bromo-4-fluoro-2-methylaniline would be presented.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| pH 1.2 Buffer | 25 | [Experimental Value] |

| pH 4.5 Buffer | 25 | [Experimental Value] |

| pH 6.8 Buffer | 25 | [Experimental Value] |

| pH 7.4 Buffer | 25 | [Experimental Value] |

| Water | 25 | [Experimental Value] |

| Methanol | 25 | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] |

| Acetonitrile | 25 | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] |

| Ethyl Acetate | 25 | [Experimental Value] |

| Dichloromethane | 25 | [Experimental Value] |

Visualization of the Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Part 3: Stability Profile and Forced Degradation Studies

Anilines are susceptible to degradation through oxidation, photolysis, and reactions at extreme pH values. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of 5-Bromo-4-fluoro-2-methylaniline.[1][2] These studies are a regulatory requirement and provide critical information for developing stability-indicating analytical methods.[3]

Potential Degradation Pathways

Based on the chemistry of anilines, the following degradation pathways are plausible for 5-Bromo-4-fluoro-2-methylaniline:

-

Oxidation: The amino group is prone to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. The presence of atmospheric oxygen or oxidizing agents can initiate these reactions.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of colored degradants and polymeric materials. The ICH Q1B guideline provides a framework for photostability testing.[4][5]

-

Hydrolysis: While generally stable to hydrolysis, at extreme pH and elevated temperatures, degradation may occur.

-

Dimerization and Polymerization: Anilines can undergo oxidative coupling to form colored dimeric and polymeric impurities.

Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of 5-Bromo-4-fluoro-2-methylaniline under various stress conditions. The goal is to achieve a target degradation of 5-20%.[3]

-

Sample Preparation: Prepare solutions of 5-Bromo-4-fluoro-2-methylaniline in appropriate solvents (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at an elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at an elevated temperature (e.g., 60-80 °C).

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100 °C).

-

Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be protected from light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) to monitor the degradation progress.

-

Sample Quenching: Neutralize the acid and base-stressed samples.

-

Analysis: Analyze all stressed samples and a control sample using a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the UV spectra of degradants. LC-MS can be used for the identification of degradation products.

Data Presentation: Expected Stability Profile

The results of the forced degradation studies should be summarized in a table.

| Stress Condition | Duration | Assay of 5-Bromo-4-fluoro-2-methylaniline (%) | Major Degradation Products (Retention Time) |

| 0.1 N HCl, 80 °C | 24 h | [Experimental Value] | [Experimental Value] |

| 0.1 N NaOH, 80 °C | 24 h | [Experimental Value] | [Experimental Value] |

| 3% H₂O₂, RT | 24 h | [Experimental Value] | [Experimental Value] |

| Dry Heat, 100 °C (Solid) | 72 h | [Experimental Value] | [Experimental Value] |

| Photostability (ICH Q1B) | - | [Experimental Value] | [Experimental Value] |

Visualization of the Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Part 4: Development of a Stability-Indicating HPLC Method

A robust stability-indicating analytical method is one that can accurately quantify the analyte of interest in the presence of its degradation products, process impurities, and excipients.[3][6]

Key Considerations for Method Development:

-

Column Chemistry: A C18 stationary phase is a common starting point for the separation of aniline derivatives.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar and less polar degradants.

-

Detection: UV detection at a wavelength where 5-Bromo-4-fluoro-2-methylaniline and its potential degradation products have significant absorbance is recommended. A photodiode array detector is invaluable for assessing peak purity.

-

Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[7]

Conclusion and Recommendations

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of 5-Bromo-4-fluoro-2-methylaniline. While specific experimental data is not yet publicly available, the provided protocols offer a robust starting point for any researcher or drug development professional working with this compound.

Key Recommendations:

-

Prioritize Experimental Determination: The predicted solubility and stability profiles should be confirmed through rigorous experimental work as outlined in this guide.

-

Develop a Validated Stability-Indicating Method: This is a critical prerequisite for accurate stability assessment and quality control.

-

Proper Storage and Handling: Based on the general properties of anilines, 5-Bromo-4-fluoro-2-methylaniline should be stored in a cool, dark place, protected from light and air, to minimize degradation.[8]

By following the principles and protocols detailed in this guide, researchers can ensure the reliable and effective use of 5-Bromo-4-fluoro-2-methylaniline in their scientific endeavors.

References

-

Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

Dong, M. W., & Huynh-Ba, K. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

-

Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kaliszan, R. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Ramireddy, B. R., & Behara, S. (2024). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. ResearchGate. [Link]

-

Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [Link]

-

Rani, M. S., & Singh, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(4), 241-250. [Link]

-

Dong, M. W., & Huynh-Ba, K. (2020, July 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Life Sciences, 3(1), 1-10. [Link]

-

Lyons, C. D., Katz, S., & Bartha, R. (1985). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 49(2), 491-496. [Link]

-

Teva API. (n.d.). Solving solubility issues in modern APIs. Teva API. [Link]

-

LookChem. (2019, March 8). Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment. LookChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Aniline. PubChem. [Link]

-

Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. International Pharmaceutical Association. [Link]

-

International Agency for Research on Cancer. (2020). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. [Link]

-

Kumar, A., Sahoo, S. K., & Singh, S. (2019). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Research Journal of Pharmacy and Technology, 12(11), 5626-5632. [Link]

-

World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

-

Arora, P. K. (2015). Bacterial degradation of aniline. ResearchGate. [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

Wierenga, D. E., & Eaton, D. L. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 436-439. [Link]

-

Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery. Chemspace. [Link]

-

Wang, Y., Li, J., & Zhang, Y. (2018). Proposed reaction pathways for degradation of aniline. ResearchGate. [Link]

-

Cheng, A., & Merz, K. M. (2003). Estimation of aqueous solubility of organic compounds with QSPR approach. Journal of Medicinal Chemistry, 46(17), 3572-3580. [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine). [Link]

-

Wang, J., Zhang, Y., & Chen, J. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Molecules, 28(14), 5396. [Link]

-

Wang, Y., & Wang, Y. (2025, August 9). Influence of pH on Kinetics of Anilines Oxidation by Permanganate. ResearchGate. [Link]

-

Yalkowsky, S. H., & Pinal, R. (1991). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 63(24), 2880-2883. [Link]

-

Anderson, B. D., & Conradi, R. A. (2025, August 5). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. ResearchGate. [Link]

-

Unknown. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. [Link]

-

Khalifa University. (2015). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Khalifa University. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

-

Adriaens, P. (2015). (PDF) Halogenated Aromatics: Fate and Microbial Degradation. ResearchGate. [Link]

-

Haggblom, M. M. (1992). Anaerobic decomposition of halogenated aromatic compounds. Soil Biology and Biochemistry, 24(12), 1207-1212. [Link]

-

U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

-

BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting. [Link]

-

Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-220. [Link]

-

Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological Reviews, 55(1), 59-79. [Link]

-

Lazzús, J. A. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 59(42), 18865-18883. [Link]

-

Samanta, S. K., Singh, O. V., & Jain, R. K. (2002). Bacterial Degradation of Aromatic Compounds. In: Soil Biology. Springer, Berlin, Heidelberg. [Link]

-

Zhai, H., & Mitch, W. A. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 58(39), 17497-17509. [Link]

-

Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]

-

Zhai, H., & Mitch, W. A. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 58(39), 17497-17509. [Link]

-

Bogdal, D., & Pielichowski, J. (2025, August 7). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. ResearchGate. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. apicule.com [apicule.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 5-Bromo-4-fluoro-2-methylaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of a robust and efficient synthesis route for 5-Bromo-4-fluoro-2-methylaniline, a key intermediate in the development of various pharmaceutical compounds, notably as a precursor for SIRT6 activators.[1][2] The presented synthesis is a two-step process commencing with the reduction of 4-fluoro-2-nitrotoluene to produce the intermediate 4-fluoro-2-methylaniline, followed by a regioselective bromination to yield the final product. This document will elaborate on the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the rationale behind the chosen methodologies, ensuring a blend of theoretical knowledge and practical application for researchers in organic synthesis and drug discovery.

Introduction: The Significance of 5-Bromo-4-fluoro-2-methylaniline

5-Bromo-4-fluoro-2-methylaniline (CAS No. 627871-16-3) is a halogenated aniline derivative of significant interest in medicinal chemistry. Its trifunctional nature, featuring amino, bromo, and fluoro groups on a toluene scaffold, makes it a versatile building block for the synthesis of complex molecular architectures.[1] The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the fluorine atom can modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the final active pharmaceutical ingredient (API). Its role as a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators highlights its importance in the development of novel therapeutics.[1][2]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, 5-Bromo-4-fluoro-2-methylaniline, suggests a straightforward two-step approach. The primary disconnection is at the carbon-bromine bond, pointing to a bromination reaction as the final step. The precursor for this step would be 4-fluoro-2-methylaniline. This intermediate, in turn, can be synthesized from the commercially available 4-fluoro-2-nitrotoluene via the reduction of the nitro group. This strategy is advantageous due to the accessibility of the starting materials and the generally high efficiency of the proposed transformations.

Caption: Retrosynthetic pathway for 5-Bromo-4-fluoro-2-methylaniline.

Synthesis Pathway and Mechanisms

The chosen synthetic pathway involves two key transformations:

-

Step 1: Reduction of 4-fluoro-2-nitrotoluene to 4-fluoro-2-methylaniline.

-

Step 2: Regioselective bromination of 4-fluoro-2-methylaniline to 5-Bromo-4-fluoro-2-methylaniline.

Step 1: Synthesis of 4-Fluoro-2-methylaniline

The reduction of the nitro group in 4-fluoro-2-nitrotoluene to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.

Mechanism: The reaction proceeds via heterogeneous catalysis, where 4-fluoro-2-nitrotoluene is adsorbed onto the surface of the palladium catalyst. Molecular hydrogen, also adsorbed on the catalyst surface, is activated and adds across the nitrogen-oxygen bonds of the nitro group in a stepwise manner, ultimately leading to the formation of the aniline and water as the only byproduct.

Caption: Synthesis of 4-fluoro-2-methylaniline via catalytic hydrogenation.

Step 2: Synthesis of 5-Bromo-4-fluoro-2-methylaniline

The final step is the regioselective bromination of 4-fluoro-2-methylaniline. The directing effects of the substituents on the aromatic ring are crucial for the success of this reaction. The amino (-NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the fluoro (-F) group is deactivating but also ortho-, para-directing. The strong activating and directing effect of the amino group will dominate, directing the incoming electrophile to the positions ortho and para to it. The para position is blocked by the fluorine atom. Of the two ortho positions, the one at C-6 is sterically hindered by the adjacent methyl group. Therefore, the electrophilic bromine is directed to the C-5 position.

N-Bromosuccinimide (NBS) is an excellent reagent for this transformation as it provides a low concentration of electrophilic bromine, minimizing side reactions.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of an acid catalyst (often adventitious or intentionally added), the bromine atom of NBS becomes more electrophilic. The electron-rich aromatic ring of 4-fluoro-2-methylaniline attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton from the C-5 position restores the aromaticity of the ring, yielding the desired 5-Bromo-4-fluoro-2-methylaniline.

Caption: Bromination of 4-fluoro-2-methylaniline using NBS.

Experimental Protocols

Materials and Instrumentation

| Reagent/Material | Grade | Supplier |

| 4-Fluoro-2-nitrotoluene | ≥98% | Commercially Available |

| Palladium on Carbon (10 wt%) | Catalyst Grade | Commercially Available |

| Hydrogen Gas | High Purity | Gas Cylinder |

| Methanol | Anhydrous | Commercially Available |

| Dichloromethane | ACS Grade | Commercially Available |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |

| Acetonitrile | Anhydrous | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Sodium Sulfate (anhydrous) | ACS Grade | Commercially Available |

| Celite® | --- | Commercially Available |

Instrumentation: Standard laboratory glassware, magnetic stirrer, hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup), rotary evaporator, thin-layer chromatography (TLC) apparatus, column chromatography setup, melting point apparatus, NMR spectrometer.

Step-by-Step Synthesis

Step 1: Synthesis of 4-Fluoro-2-methylaniline

-

To a solution of 4-fluoro-2-nitrotoluene (e.g., 2.00 mmol, 1.0 equiv) in methanol (10 mL), add 10% palladium on carbon (e.g., 21 mg, 0.01 equiv).

-

The reaction mixture is stirred at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for approximately 2 hours.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with dichloromethane (25 mL).

-

The combined filtrate is concentrated under reduced pressure to afford 4-fluoro-2-methylaniline. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of 5-Bromo-4-fluoro-2-methylaniline

-

Dissolve 4-fluoro-2-methylaniline (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.0-1.1 equiv) portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield 5-Bromo-4-fluoro-2-methylaniline as a solid.

Characterization of 5-Bromo-4-fluoro-2-methylaniline

| Property | Value |

| Molecular Formula | C₇H₇BrFN |

| Molecular Weight | 204.04 g/mol |

| Appearance | Off-white to pale brown solid |

| Melting Point | 86-90 °C[3] |

| Purity (Typical) | ≥98% |

Expected NMR Data:

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons (around 2.1-2.3 ppm), a broad singlet for the amine protons (around 3.5-4.5 ppm, exchangeable with D₂O), and two aromatic signals, likely doublets or singlets depending on the coupling constants, corresponding to the two aromatic protons.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The methyl carbon will appear upfield (around 15-20 ppm). The aromatic region will display signals for the six aromatic carbons, with their chemical shifts influenced by the substituents. The carbon bearing the fluorine will show a large C-F coupling constant.

Safety Considerations

-

4-Fluoro-2-nitrotoluene: This is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Palladium on Carbon: Can be pyrophoric, especially when dry and in the presence of hydrogen and a flammable solvent. Handle with care, preferably under an inert atmosphere when dry.

-

Hydrogen Gas: Highly flammable. Ensure all equipment is properly grounded and there are no sources of ignition.

-

N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE should be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described two-step synthesis of 5-Bromo-4-fluoro-2-methylaniline provides a reliable and efficient method for obtaining this valuable pharmaceutical intermediate. The route relies on well-established and high-yielding reactions, starting from readily available materials. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this compound for their drug discovery and development programs.

References

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methylaniline: A Trifunctional Building Block for Advanced Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-4-fluoro-2-methylaniline (CAS No. 627871-16-3), a pivotal research chemical in modern medicinal chemistry. We will explore its fundamental physicochemical properties, plausible synthetic routes, and its unique trifunctional reactivity that makes it an invaluable intermediate. The core focus will be on its critical role as a precursor in the synthesis of MDL compounds, a class of allosteric activators for the Sirtuin 6 (SIRT6) enzyme, a significant target in oncology. This whitepaper offers researchers and drug development professionals detailed experimental protocols, mechanistic insights, and a practical framework for leveraging this versatile building block in their synthetic programs.

Introduction: The Strategic Value of Halogenated Anilines

In the landscape of fine chemical manufacturing and pharmaceutical research, halogenated anilines serve as indispensable structural motifs.[1] Their inherent reactivity and the specific physicochemical properties they impart to derivative compounds make them foundational to complex molecular construction.[1] 5-Bromo-4-fluoro-2-methylaniline is a premier example of such a building block, distinguished by its unique trifunctional architecture featuring bromine, fluorine, and amine substituents on a toluene scaffold.[2]

This strategic arrangement of functional groups allows for a diverse range of chemical transformations, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), and standard amine chemistries.[3] This versatility has positioned 5-Bromo-4-fluoro-2-methylaniline as a key intermediate in the synthesis of high-value Active Pharmaceutical Ingredients (APIs).[2] Notably, it is a crucial starting material for producing MDL-800 and related compounds, which are potent and specific activators of SIRT6, a lysine deacetylase that functions as a tumor suppressor.[3] The ability to modulate SIRT6 activity presents a promising therapeutic strategy, particularly in oncology, making this aniline derivative a compound of significant interest.[1][3]

This guide will serve as a senior-level resource, detailing the compound's properties, synthesis, reactivity, and core applications, with a focus on providing actionable, field-proven insights for laboratory application.

Physicochemical and Structural Properties

5-Bromo-4-fluoro-2-methylaniline is typically supplied as a pale purple or off-white solid, with purity levels often exceeding 97-99% for research and development purposes.[2][3] Its key physical and chemical identifiers are summarized below.

Table 1: Core Properties of 5-Bromo-4-fluoro-2-methylaniline

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 627871-16-3 | [3] |

| Molecular Formula | C₇H₇BrFN | [3] |

| Molecular Weight | 204.04 g/mol | [3] |

| Appearance | Pale purple powder / Solid | [3] |

| Melting Point | 86 - 90 °C | [3][4] |

| Purity | ≥97% - 99% | [2][3] |

| Synonyms | 2-Amino-4-bromo-5-fluorotoluene, 5-Bromo-4-fluoro-o-toluidine | [3][4] |

| SMILES | Cc1cc(F)c(Br)cc1N | [4] |

| InChI Key | DNCLVDGUXUSPTL-UHFFFAOYSA-N |[4] |

Caption: Plausible synthetic workflow for 5-Bromo-4-fluoro-2-methylaniline.

Purification Protocol: Post-reaction, a standard aqueous workup is employed to remove inorganic salts and water-soluble reagents. The crude product can then be purified. For achieving high purity (≥99%), recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or flash column chromatography are standard methods. [5]The choice of method depends on the impurity profile and the required scale.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 5-Bromo-4-fluoro-2-methylaniline stems from its three distinct reactive sites, which can often be addressed chemoselectively. [3]

-

C-Br Bond (Position 5): This site is ideal for palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-F bond in these transformations. [6]This allows for the selective formation of new carbon-carbon (e.g., Suzuki, Sonogashira, Heck) or carbon-nitrogen (Buchwald-Hartwig) bonds, leaving the fluorine and amine groups untouched for subsequent modifications. [3][6]

-

-NH₂ Group (Position 1): The primary amine is a versatile nucleophile. It readily undergoes acylation, sulfonylation, alkylation, and diazotization reactions. This functionality is key in the synthesis of MDL compounds, where it reacts with a sulfonyl chloride. [1]

-

C-F Bond (Position 4): The fluorine atom activates the ring for nucleophilic aromatic substitution (SNAr). While less reactive than the C-Br bond in cross-coupling, the C-F bond can be displaced by strong nucleophiles under specific, often harsher, conditions. This differential reactivity is crucial for sequential functionalization strategies. [3][7]

Caption: Key reactive sites of 5-Bromo-4-fluoro-2-methylaniline.

Core Application: Synthesis of SIRT6 Activator MDL-800

The most prominent application of 5-Bromo-4-fluoro-2-methylaniline is as a cornerstone intermediate in the synthesis of MDL-800, a potent allosteric activator of SIRT6. [1][3]SIRT6 is a critical enzyme in cellular metabolism, DNA repair, and gene expression, and its activation has been shown to suppress tumor growth. [3] The synthesis of MDL-800 begins with the reaction of 5-Bromo-4-fluoro-2-methylaniline with a substituted sulfonyl chloride. [1]This initial step leverages the nucleophilicity of the aniline's amino group. Subsequent steps build upon this scaffold to yield the final, biologically active compound.

Sources

- 1. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. ossila.com [ossila.com]

- 4. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

- 5. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

The Strategic Utility of 5-Bromo-4-fluoro-2-methylaniline in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful development of novel therapeutics. Among the vast arsenal of available intermediates, halogenated anilines stand out for their versatile reactivity and ability to impart desirable physicochemical properties to target molecules. 5-Bromo-4-fluoro-2-methylaniline (CAS No. 627871-16-3) has emerged as a particularly valuable scaffold, offering a trifecta of reactive sites that can be selectively addressed to construct complex molecular architectures. This guide provides a comprehensive overview of the commercial availability, synthesis, chemical properties, and strategic applications of this key intermediate, with a focus on its role in the synthesis of activators for Sirtuin 6 (SIRT6), a significant target in oncology.

Chemical Properties and Commercial Availability

5-Bromo-4-fluoro-2-methylaniline is a dihalogenated aniline derivative that presents as a pale purple to dark brown solid.[1][2] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an amine group on a toluene backbone, provides three distinct points for chemical modification. This trifunctional nature is the cornerstone of its utility in synthetic chemistry.[3]

| Property | Value | Source |

| CAS Number | 627871-16-3 | [1] |

| Chemical Formula | C₇H₇BrFN | [1] |

| Molecular Weight | 204.04 g/mol | [1] |

| Melting Point | 86-90 °C | [4] |

| Appearance | Pale purple powder/solid | [1] |

| Purity | Typically ≥97% to ≥99% | [2][4] |

This compound is readily available from a variety of commercial suppliers, including Ossila, Sigma-Aldrich, and other fine chemical producers, ensuring a reliable supply chain for research and development activities.[1][4] It is typically offered in purities suitable for demanding synthetic applications, often exceeding 98%.[1]

Strategic Synthesis

While commercially available, an understanding of the synthetic route to 5-Bromo-4-fluoro-2-methylaniline provides valuable context for its reactivity and potential impurities. A plausible and efficient synthesis begins with the commercially available precursor, 4-fluoro-2-methylaniline. The synthesis involves a three-step process: protection of the reactive amine, regioselective bromination, and subsequent deprotection.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 5-Bromo-4-fluoro-2-methylaniline.

Detailed Experimental Protocol

Step 1: Protection of the Amine Group

The amine functionality of 4-fluoro-2-methylaniline is first protected as an acetamide to prevent side reactions during the subsequent bromination step. This is a standard procedure that enhances the electron-donating character of the ring, thereby activating it for electrophilic substitution.

-

Dissolve 4-fluoro-2-methylaniline in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-fluoro-2-methylphenyl)acetamide.

Step 2: Regioselective Bromination

The key step is the regioselective introduction of a bromine atom. The directing effects of the activating acetamido group and the methyl group, along with the deactivating but ortho-, para-directing fluoro group, favor bromination at the C5 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[5]

-

Dissolve the protected aniline in a polar aprotic solvent like acetonitrile.

-

Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain N-(5-bromo-4-fluoro-2-methylphenyl)acetamide.

Step 3: Deprotection of the Amine Group

The final step involves the hydrolysis of the acetamide to regenerate the free amine. This is typically achieved under acidic conditions.

-

Reflux the N-(5-bromo-4-fluoro-2-methylphenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid.[6]

-

Monitor the reaction by TLC until the hydrolysis is complete.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 8-10.[6]

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate in vacuo to yield the final product, 5-Bromo-4-fluoro-2-methylaniline.

Reactivity and Applications in Drug Discovery

The synthetic value of 5-Bromo-4-fluoro-2-methylaniline lies in the differential reactivity of its three functional groups, allowing for a programmed and selective approach to molecular elaboration.[1][3]

Caption: Reactivity map of 5-Bromo-4-fluoro-2-methylaniline.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base.[7] This is a robust and widely used method for constructing biaryl scaffolds common in many drug molecules.

-